molecular formula C20H14FN3O B2526482 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide CAS No. 313469-48-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide

Cat. No.: B2526482
CAS No.: 313469-48-6
M. Wt: 331.35
InChI Key: NYEIQZRMGZIRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide is a benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. Compounds featuring the benzimidazole scaffold are frequently investigated for their potential to interact with a range of biological targets, including enzymes and receptors . This structural class has shown promise in the development of neuroprotective agents, with some analogs functioning as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5), a target for traumatic brain injury (TBI) and related neurodegenerative conditions . Furthermore, recent research on similar 2-phenyl-1H-benzo[d]imidazole structures has identified potent inhibitors of the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a key role in the pathogenesis of Alzheimer's disease . The specific substitution pattern of this compound, featuring a 3-fluorobenzamide group, is designed to optimize its physicochemical properties and binding affinity for such targets. It serves as a valuable chemical tool for probing enzyme function and cellular pathways. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEIQZRMGZIRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide typically involves the formation of the benzimidazole ring followed by the introduction of the fluorobenzamide group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. Subsequent reactions introduce the fluorobenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzimidazole or fluorobenzamide moieties .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide has been achieved through various methodologies, often involving the formation of C–N bonds. A notable approach includes the reaction of aromatic aldehydes with o-phenylenediamine under specific conditions to yield benzimidazole derivatives . The structural characterization typically employs techniques such as IR, NMR, and mass spectrometry to confirm the molecular integrity and purity of the synthesized compounds.

Anticancer Activity

Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives containing benzimidazole structures have been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116). The findings suggest that certain derivatives demonstrate IC50 values lower than established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior potency .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against a range of bacterial and fungal strains. Studies have shown that specific derivatives exhibit significant antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the aromatic rings has been linked to enhanced antimicrobial activity.

Case Study: Anticancer Evaluation

In a study evaluating various benzimidazole derivatives, this compound was included in a series of compounds tested against HCT116 cells. Results demonstrated that certain modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study: Antimicrobial Screening

Another research initiative focused on synthesizing and testing derivatives for antimicrobial efficacy revealed that compounds structurally similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting a viable pathway for developing new antibiotics .

Future Directions and Potential Applications

The ongoing exploration into the applications of this compound suggests several promising avenues:

  • Drug Development : Continued research into its structure-activity relationship (SAR) could lead to the development of novel anticancer and antimicrobial agents.
  • Combination Therapies : Investigating its efficacy in combination with existing drugs may enhance treatment outcomes for resistant infections or aggressive cancers.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s uniqueness lies in its direct amide linkage between the benzimidazole-substituted phenyl group and the 3-fluorobenzoyl moiety. Key comparisons with similar compounds include:

Table 1: Structural Comparison of Benzimidazole-Benzamide Derivatives
Compound Name Benzimidazole Substituent Amide Linkage Type Fluorine Position Key Functional Groups
Target Compound 2-Phenyl Direct amide 3-fluorobenzamide Benzimidazole, Fluorobenzamide
W1 () Thioacetamido Thioacetamido-N-dinitrophenyl None Nitro, thioether
1i () Imidazolidin-amino Fluorophenyl 3- and 4-positions Imidazolidin, fluoro
Compound 38 () Benzimidazol-1-ylmethyl Benzylamide 3-fluoro, 4-cyano Cyano, benzyl
Flutolanil () Trifluoromethyl Isopropoxy linkage None Trifluoromethyl

Key Observations :

  • Fluorine Positioning: The target’s 3-fluorobenzamide group contrasts with compounds like 1i (), which has dual fluorine substitutions, and Compound 38 (), which combines fluorine with a cyano group. Fluorine’s electron-withdrawing effects may enhance metabolic stability and binding interactions .
  • Benzimidazole Connectivity : Unlike W1 (), which uses a thioether bridge, the target’s direct amide linkage may reduce steric hindrance and improve solubility.

Key Insights :

  • Antimicrobial vs. Enzyme Inhibition : W1’s nitro groups () may enhance redox-mediated antimicrobial effects, whereas the target’s fluorine could favor selective enzyme interactions.

Physicochemical Properties

  • Melting Points : reports high melting points (>200°C) for benzimidazole derivatives, likely due to strong intermolecular hydrogen bonding and aromatic stacking . The target’s melting point may similarly reflect its rigid planar structure.
  • Solubility: The fluorine atom in the target compound could improve solubility in polar solvents compared to non-fluorinated analogues like Flutolanil () .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16_{16}H14_{14}FN3_{3}
  • Molecular Weight : 285.30 g/mol
  • CAS Number : Not specified in the search results, but related compounds often fall under similar identifiers.

Research indicates that compounds containing the benzo[d]imidazole moiety often exhibit significant biological activities, including:

  • Inhibition of Kinases : Many derivatives of benzamides, including those with benzo[d]imidazole structures, have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies on related benzamide derivatives have shown their effectiveness in inhibiting RET kinase activity, which is crucial in certain types of cancers .
  • Antitumor Activity : The compound's structure suggests potential interactions with cellular pathways that regulate tumor growth. For example, benzamide riboside (BR), a related compound, has demonstrated the capability to inhibit cell growth by downregulating dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

StudyCompoundBiological ActivityMethodologyFindings
This compoundRET kinase inhibitionELISA-based assayModerate to high potency against RET kinase
Benzamide riboside (related compound)DHFR inhibitionCellular assaysInduces cell cycle arrest and apoptosis in resistant cancer cells
General benzamide derivativesAntitumor effectsIn vivo studiesSignificant reduction in tumor size in xenograft models

Case Studies

  • RET Kinase Inhibition :
    A study involving a series of benzamide derivatives demonstrated that modifications to the benzo[d]imidazole structure could enhance potency against RET kinase. The presence of fluorine atoms was particularly noted to improve binding affinity and selectivity .
  • Dihydrofolate Reductase (DHFR) Inhibition :
    Research on benzamide riboside indicated that its mechanism involves the reduction of NADP and NADPH levels, destabilizing DHFR and leading to inhibited cell proliferation. This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its effects on metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. Key steps include:

  • Coupling Reactions : Amidation using coupling agents like EDC/HOBt to link the benzimidazole-phenyl moiety to 3-fluorobenzoic acid derivatives .
  • Condition Optimization : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and pH control (neutral to slightly acidic) are critical to minimize by-products .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons and carbon environments, particularly the fluorobenzamide and benzimidazole groups .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (where possible) to resolve stereochemical ambiguities .

Q. How can researchers conduct initial biological screening for anticancer activity?

Answer:

  • Cell Line Models : Use standardized cancer cell lines (e.g., H460 lung cancer or HCT116 colorectal cancer) with Propidium Iodide assays to measure cytotoxicity (IC50_{50}) .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM, with 48–72 hr incubation periods .
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence potency and cytotoxicity?

Answer:

  • Substituent Effects : Para-substituted electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring enhance target binding but may reduce cell viability due to off-target effects. For example, 3-fluoro substitution (as in this compound) balances potency (IC50_{50} ~10 μM) and cytotoxicity (~70% viability at 25 μM) .
  • Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or Ullmann reactions, then compare IC50_{50} and viability using MTT assays .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low solubility or rapid metabolism may explain discrepancies .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to improve solubility .
  • Target Engagement Studies : Employ thermal shift assays or CRISPR-Cas9 knockouts to validate target binding in vivo .

Q. What strategies are effective for identifying the compound’s molecular targets?

Answer:

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets like mGluR5 or PI3K based on structural homology .

Q. How can stability and degradation pathways be studied under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative (H2_2O2_2) conditions. Monitor degradation via UPLC-QTOF-MS to identify labile sites (e.g., amide bonds) .
  • Metabolite Identification : Incubate with liver microsomes and use HR-MS to detect phase I/II metabolites .

Q. What experimental approaches validate synergistic effects with existing therapies?

Answer:

  • Combinatorial Screens : Test with FDA-approved drugs (e.g., paclitaxel) in checkerboard assays. Calculate synergy scores (e.g., Combination Index <1 via CompuSyn) .
  • Mechanistic Studies : Perform RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.